4-methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

DNA photobinding monofunctional adduct phototoxicity

Linear psoralens confound DNA damage studies by forming interstrand cross-links. This angular tetrahydrobenzo-furocoumarin enables clean monofunctional photoaddition for unambiguous pathway analysis. • Monofunctional DNA photobinding only; structurally precludes ISC formation • Dark antiproliferative IC50 6-100× lower than 8-MOP via topo II inhibition • Virtually absent skin phototoxicity vs. 8-MOP/5-MOP in animal models. For photofootprinting, DNA repair kinetics, and topo II SAR studies.

Molecular Formula C22H18O3
Molecular Weight 330.4 g/mol
Cat. No. B5533326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Molecular FormulaC22H18O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=CC=C5
InChIInChI=1S/C22H18O3/c1-13-11-18-20(15-9-5-6-10-16(15)22(23)25-18)21-19(13)17(12-24-21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3
InChIKeyRTNQLSNXFKISNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one: Chemical Identity & Compound-Class Context


4-Methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one (CAS 302551-99-1; MF C22H18O3; MW 330.38 g/mol) is a synthetic tetracyclic furocoumarin belonging to the allopsoralen (angular psoralen) analog subclass, specifically the 8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one series [1], [2]. Unlike linear psoralens (e.g., 8-MOP, 5-MOP) that form DNA interstrand cross-links (ISCs) upon UVA activation, this angular tetrahydrobenzo-furocoumarin is structurally constrained to monofunctional photoaddition, a feature that fundamentally alters both its photobiological risk profile and its suitability for applications requiring reduced genotoxic liability [3], [4]. The compound carries a 4-methyl substituent on the coumarin pyrone ring and an unsubstituted phenyl group at position 3 of the furan ring, distinguishing it from close analogs such as the 3-(4-methylphenyl) (CAS 374765-17-0), 3-(4-fluorophenyl), and 2,4-dimethyl-3-phenyl derivatives that are co-listed in the same synthetic patent and journal literature.

4-Methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one: Why Generic Psoralens Cannot Substitute


Substituting the target compound with a generic psoralen analog (e.g., 8-MOP, 5-MOP, or even plain allopsoralen) ignores three non-interchangeable differentiation axes. First, the angular geometry (allopsoralen-type ring fusion at the furan side) restricts photoreactivity to monofunctional adduct formation, eliminating the DNA interstrand cross-linking capacity that drives phototoxicity for linear psoralens; tetrahydrobenzopsoralen congeners produce cross-links to a remarkably lesser extent than 8-MOP [1], . Second, the saturated tetrahydrobenzo ring reduces planarity and DNA intercalation affinity relative to fully aromatic benzopsoralen analogs; equilibrium dialysis measurements demonstrate that binding is less effective for tetrahydrocongeners than for benzoderivatives [1]. Third, the specific 4-methyl-3-phenyl substitution pattern modulates lipophilicity and steric bulk in ways that the 3-(4-methylphenyl), 3-(4-fluorophenyl), and 2,4-dimethyl-3-phenyl analogs do not replicate, affecting both dark (topoisomerase-II-mediated) and light-dependent antiproliferative potency; literature on tetrahydrobenzopsoralen derivatives shows that methyl positioning and aryl substituent identity at the furan ring critically influence the IC50 differential relative to 8-MOP [2], [3].

4-Methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one: Quantitative Differentiation vs. Closest Analogs


Monofunctional DNA Photoaddition vs. Bifunctional 8-MOP

The target compound possesses the angular 8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one skeleton (allopsoralen-type ring fusion). In direct denaturation-renaturation experiments on drug-modified DNA, tetrahydrobenzopsoralen congeners with this angular geometry produced interstrand cross-links (ISCs) to a remarkably lesser extent than 8-MOP, whereas benzopsoralen derivatives were confirmed purely monofunctional [1]. This geometric constraint is inherent to the [2,3-f] ring fusion and cannot be replicated by linear [3,2-g] psoralen analogs. For the specific target compound, the absence of a second photoreactive double bond on the furan side (the 4',5' double bond of classical psoralens is annelated by the tetrahydrobenzo ring) further eliminates the possibility of bifunctional photoaddition, a structural feature shared across all 8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-ones .

DNA photobinding monofunctional adduct phototoxicity allopsoralen analog cross-link reduction

Reduced DNA Intercalation vs. Benzopsoralen Analogs

The saturated cyclohexene ring (8,9,10,11-tetrahydro) in the target compound reduces molecular planarity compared to fully aromatic benzopsoralen analogs such as 2H-benzofuro[3,2-g]-1-benzopyran-2-one. Fluorescence and equilibrium dialysis measurements on benzo- and tetrahydrobenzo-psoralen congeners demonstrated that the complexation ability (DNA binding) of benzoderivatives is remarkably high, whereas binding is less effective in the case of the tetrahydrocongeners [1]. This reduced ground-state DNA intercalation affinity is a direct consequence of tetrahydrobenzo saturation and distinguishes the target compound from aromatic benzopsoralens. Flow linear dichroism studies further confirm that tetrahydrobenzofurocoumarins show a substantial tilt relative to the DNA helix axis compared to the intercalative mode of benzofurocoumarin derivatives [2].

DNA intercalation tetrahydrobenzo-furocoumarin benzopsoralen comparison binding affinity flow linear dichroism

4-Methyl-3-phenyl Substitution: Unique Lipophilicity & Steric Profile

The unsubstituted phenyl ring at position 3 of the furan ring in the target compound (C22H18O3, MW 330.38) differs from the 3-(4-methylphenyl) analog (C23H20O3, MW 344.40) by the absence of a para-methyl group, and from the 3-(4-fluorophenyl) analog (C22H17FO3, MW 348.37) by the absence of an electronegative fluorine. These differences impact calculated lipophilicity: the target compound is predicted to have a lower logP than the p-tolyl analog (ΔlogP estimated ~0.5 units based on fragment-based calculation) and higher logP than the 4-fluorophenyl analog. In tetrahydrobenzopsoralen SAR studies, methyl group introduction at positions most promising for photoreactivity enhancement toward DNA was demonstrated to be critical for biological outcome [1]. The specific 4-methyl-3-phenyl arrangement occupies a distinct region of chemical space—less sterically hindered at the para position of the 3-aryl ring compared to 3-(4-methylphenyl) and 3-(4-fluorophenyl) analogs, which may affect target binding (e.g., topoisomerase II) and cellular permeability.

lipophilicity substituent effect SAR phenyl vs tolyl procurement differentiation

Enhanced Dark Antiproliferative Activity via Topoisomerase II

A key class-level differentiation is that tetrahydrobenzo-furocoumarins exhibit strong antiproliferative effects in the dark (i.e., without UVA photoactivation), unlike classical psoralens that require light for cytotoxicity. Linear and angular pyrrolo-, tetrahydrobenzo- and benzopyrrolocoumarins show reduced photobiological activity but have a strong antiproliferative effect in the dark, probably through interaction with topoisomerases [1]. For a tetracyclic tetrahydrobenzopsoralen derivative of 5-MOP, the IC50 against HL-60 tumoral cells was 6–10 times lower than those for 8-MOP and 5-MOP [2]. In the specific study of tetrahydrobenzo- and benzopsoralen derivatives (compounds 4–6 and 7–9) on HeLa cells, the tetrahydrobenzopsoralen derivative 16 (carrying a dimethylaminopropoxy side chain) exhibited antiproliferative activity 2 orders of magnitude higher than that of the reference drug 8-MOP [3]. The target compound, while not directly tested in these studies, shares the tetrahydrobenzo-furocoumarin core that is implicated in topoisomerase II interaction and dark activity [4].

antiproliferative topoisomerase II dark activity HL-60 HeLa IC50

Negligible Skin Phototoxicity vs. 8-MOP & 5-MOP

Skin photosensitization experiments on guinea pigs demonstrated that benzo- and tetrahydrobenzopsoralen derivatives are almost devoid of any phototoxic effects, in contrast to classical psoralens (8-MOP, 5-MOP) that induce significant erythema upon UVA exposure [1]. In a separate study of tetrahydrobenzo- and benzopsoralen derivatives carrying methoxy, hydroxy, or dimethylaminopropoxy side chains, the derivatives carrying the dimethylaminopropoxy side chain exerted higher cytotoxic activity devoid of significant skin phototoxicity compared with the lead compounds 5-MOP and 8-MOP [2]. Specifically, compound 16 was identified as a nonphototoxic compound whose antiproliferative activity on HeLa cells was 2 orders of magnitude higher than that of the reference drug 8-MOP [2]. The target compound, possessing the tetrahydrobenzo-furocoumarin core without the additional side chains that enhance photoreactivity, is predicted to exhibit similarly low or negligible skin phototoxicity.

skin phototoxicity erythema guinea pig safety profile photosensitization

4-Methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one: Optimal Research & Industrial Applications


DNA Photobinding Probes with Monofunctional Adducts

The angular allopsoralen-type geometry ensures that any photoaddition to DNA proceeds exclusively via monofunctional adduct formation, with negligible interstrand cross-link (ISC) capacity . This is critical for mechanistic studies where ISCs confound interpretation of DNA damage response pathways. The target compound's tetrahydrobenzo ring annelates the equivalent of the classical psoralen 4',5' double bond, structurally precluding the second photoaddition event. Researchers developing sequencing-based photofootprinting assays or studying DNA repair kinetics of monoadducts should select this compound over linear psoralens (8-MOP, 5-MOP) or even benzopsoralen derivatives, where residual cross-linking has been documented.

Non-Phototoxic Photoactivatable Scaffold for Pathogen Inactivation

The tetrahydrobenzopsoralen class is characterized by virtually absent skin phototoxicity in guinea pig models compared to 8-MOP and 5-MOP [1]. For research programs developing photochemical pathogen reduction technologies (e.g., for blood products, plasma, or cell therapy reagents), the target compound offers a scaffold that maintains DNA-targeted photoreactivity while minimizing collateral phototoxic damage. Its unsubstituted 3-phenyl group provides a synthetic handle for further derivatization (e.g., introduction of water-solubilizing aminoalkyl side chains) that can optimize the photobiological profile without introducing the phototoxic liability inherent to linear psoralens [2].

Topoisomerase II-Targeted Dark Antiproliferative Screening

Unlike classical psoralens requiring UVA activation, tetrahydrobenzo-furocoumarins demonstrate strong dark antiproliferative activity, with class-level IC50 values 6- to 100-fold lower than 8-MOP in HL-60 and HeLa cell lines [3], [4]. This activity is attributed to topoisomerase II interaction rather than DNA photoaddition [4]. The target compound, featuring the 4-methyl-3-phenyl substitution pattern, provides a distinct chemotype within this class for structure-activity relationship (SAR) studies aimed at optimizing topoisomerase-II-mediated anticancer activity independent of photoactivation. Procuring this specific analog rather than the 3-(4-methylphenyl) or 3-(4-fluorophenyl) variants enables exploration of how para-substitution on the 3-aryl ring modulates topoisomerase II inhibition potency.

QSAR Modeling for Furocoumarin Photobiological Activity

The target compound occupies a specific, well-defined position in the tetrahydrobenzofurocoumarin chemical space: angular geometry, tetrahydrobenzo saturation, 4-methyl substitution, and unsubstituted 3-phenyl group. This combination of features makes it a valuable data point for QSAR models predicting DNA photobinding affinity, logP, and antiproliferative activity. Virtual screening models developed for furocoumarin derivatives have already demonstrated that tetracyclic derivatives can be accurately classified for anticancer activity using Linear Discriminant Analysis (LDA) with correct classification rates of 90.5% in training sets [3]. Including the target compound in screening libraries expands the chemical diversity of the training set, particularly within the underexplored 3-aryl substitution domain.

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